N-[2-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Description
N-[2-(Difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide is a piperazine-based carbothioamide derivative characterized by a difluoromethoxy group at the 2-position of the phenyl ring and a methoxy group at the 4-position of the adjacent phenyl ring. Piperazine derivatives are widely studied for their pharmacological relevance, particularly in targeting neurotransmitter receptors and enzymes .
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c1-25-15-8-6-14(7-9-15)23-10-12-24(13-11-23)19(27)22-16-4-2-3-5-17(16)26-18(20)21/h2-9,18H,10-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSXXADOQLGCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=CC=C3OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with difluoromethoxy and methoxy groups on phenyl rings, which may enhance its pharmacological properties. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H22F2N2O2S |
| Molecular Weight | 396.46 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified in literature |
Research indicates that compounds containing a piperazine moiety often exhibit diverse biological activities, including:
- Antitumor Activity : Piperazine derivatives have shown promising results against various cancer cell lines. For instance, LQFM018, a piperazine-containing compound, demonstrated necroptosis induction in K562 leukemic cells, suggesting similar potential for this compound .
- Aminergic Receptor Binding : Compounds like LQFM018 have shown affinity for dopamine receptors, indicating that this class of compounds may influence neuropharmacological pathways .
Anticancer Studies
In vitro studies have revealed that this compound exhibits cytotoxic effects against specific cancer cell lines. For example, compounds with similar structures have been tested against breast cancer cells (MCF-7 and MDA-MB-231), showing significant cytotoxicity and potential synergistic effects when combined with established chemotherapeutics like doxorubicin .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induction of necroptosis | |
| Receptor Binding | Affinity for dopamine receptors | |
| Cytotoxicity | Significant against MCF-7 |
Study 1: Antileukemic Activity
A study investigated the effects of LQFM018 on K562 cells, revealing that it promotes cell death via necroptotic signaling pathways. This suggests that this compound may similarly induce cell death in leukemic cells through comparable mechanisms .
Study 2: Synergistic Effects in Breast Cancer
Research on pyrazole derivatives indicated that combining these compounds with doxorubicin enhanced cytotoxic effects in breast cancer cell lines. This points to the potential for this compound to be utilized in combination therapies to improve treatment outcomes while minimizing side effects .
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the specific pathways involved in its anticancer effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's efficacy and selectivity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of piperazine derivatives, including N-[2-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide, as promising anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells, particularly in breast cancer lines such as MCF-7 and MDA-MB-231. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .
Neurological Disorders
The compound has been investigated for its effects on neurological conditions. Its structural similarities to known neuroprotective agents suggest potential applications in treating diseases like Alzheimer's and Parkinson's. Studies have shown that piperazine-based compounds can interact with neurotransmitter receptors, potentially enhancing cognitive function and reducing neurodegeneration .
Antimicrobial Properties
There is growing interest in the antimicrobial properties of piperazine derivatives. Compounds similar to this compound have demonstrated activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial therapies .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperazine-Carbothioamide Derivatives
Key structural analogs differ in substituent type, position, and electronic properties, leading to variations in activity and synthesis:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine and difluoromethoxy groups enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins .
- Carbothioamide vs. Carboxamide : The thioamide (–C(=S)–) group in the target compound may exhibit stronger hydrogen-bonding interactions compared to carboxamides (–C(=O)–), influencing receptor selectivity .
Pharmacological and Spectroscopic Comparisons
- Receptor Antagonism : Analogs like p-MPPI (ID50 = 5 mg/kg for 5-HT1A antagonism) demonstrate that halogen substituents (e.g., iodine, fluorine) enhance potency. The target’s difluoromethoxy group may similarly improve efficacy .
- IR Spectroscopy: The C=S stretch (~1240–1255 cm⁻¹) in carbothioamides (e.g., ) is a diagnostic marker, absent in carboxamides. This confirms the thioamide tautomer in the target compound .
- NMR Data : Piperazine protons resonate at δ 2.5–3.5 ppm (1H-NMR), while aromatic protons in 4-methoxyphenyl appear as a singlet (~δ 6.8–7.2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
